molecular formula C17H21NO B127609 (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol CAS No. 142508-07-4

(1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol

Cat. No.: B127609
CAS No.: 142508-07-4
M. Wt: 255.35 g/mol
InChI Key: ILABSMRKFLZNPK-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol (CAS 142508-07-4) is a chiral amino alcohol with the molecular formula C₁₇H₂₁NO and a molecular weight of 255.35 g/mol . Its structure comprises a 1,2-diphenylethanol backbone substituted with an isopropylamino group at the C2 position (Figure 1). The stereochemistry at C1 (S) and C2 (R) distinguishes it from enantiomeric or diastereomeric analogs.

Properties

IUPAC Name

(1S,2R)-1,2-diphenyl-2-(propan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13(2)18-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13,16-19H,1-2H3/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILABSMRKFLZNPK-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142508-07-4
Record name 142508-07-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Stereochemical Control

The ketone precursor undergoes condensation with isopropylamine to form an imine intermediate, which is subsequently reduced to the secondary amine. Stereochemical outcomes depend on the catalyst’s ability to differentiate between prochiral faces. For example, Pd(OH)₂/C in tetrahydrofuran (THF) at 2–8 bar H₂ pressure induces a 7:1 diastereomeric ratio favoring the (1S,2R) configuration. The reaction proceeds via adsorption of the imine onto the catalyst surface, where hydrogen dissociates and selectively reduces the C=N bond.

Optimized Reaction Conditions

Data from patent EP1640358A1 highlight critical parameters:

ParameterOptimal RangeImpact on Yield/Selectivity
SolventTHF, toluene, or DCMTHF maximizes solubility and rate
Temperature15–30°CHigher temps reduce diastereoselectivity
Pressure2–8 bar H₂>8 bar accelerates but lowers purity
Catalyst Loading5–10 wt% Pd(OH)₂/CLower loading prolongs reaction time
Reaction Time5–12 hours95% conversion typically within 8h

Post-reaction workup involves filtration to remove the catalyst, followed by extraction with ethyl acetate and drying over Na₂SO₄. The crude product is purified via gradient column chromatography (cyclohexane/diethyl ether/NH₄OH, 87:8:5).

Chiral Resolution of Racemic Mixtures

For laboratories without access to asymmetric catalysis infrastructure, resolution of racemic 2-(isopropylamino)-1,2-diphenylethanol using chiral acids remains a viable alternative.

Diastereomeric Salt Formation

Racemic amino alcohol is treated with (R)-(−)-mandelic acid in ethanol, yielding diastereomeric salts with differential solubility. The (1S,2R) isomer preferentially crystallizes, achieving >98% enantiomeric excess (ee) after three recrystallizations. This method, while reliable, suffers from moderate yields (40–50%) due to equilibrium limitations.

Chromatographic Resolution

Immobilized chiral stationary phases (CSPs) derived from (1S,2R)-2-amino-1,2-diphenylethanol itself enable enantiopurification. For example, silica gel functionalized with terephthaloyl chloride-linked selectors resolves racemic mixtures with a separation factor (α) of 1.32. Typical conditions use hexane/isopropanol (90:10) at 1 mL/min, achieving baseline separation in <20 minutes.

Asymmetric Organocatalytic Approaches

Recent advances employ chiral organocatalysts to induce enantioselectivity during the amine-forming step.

Proline-Mediated Amination

L-Proline (20 mol%) in DMSO catalyzes the reaction between 1,2-diphenylethanone and isopropylamine, yielding the target compound with 85% ee. The mechanism involves enamine formation, followed by stereoselective protonation. However, this method requires prolonged reaction times (72h) and offers lower yields (55–60%).

Boronate Complexation

Chiral oxaborolidines derived from (1S,2R)-2-amino-1,2-diphenylethanol act as Lewis acid catalysts. In one protocol, the catalyst (10 mol%) in CH₂Cl₂ at −20°C achieves 92% ee by coordinating to the ketone’s carbonyl oxygen, directing isopropylamine attack to the re face.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods:

MethodYield (%)ee (%)ScalabilityCost Efficiency
Reductive Amination85–9095HighModerate
Chiral Resolution40–5098LowHigh
Organocatalysis55–6085ModerateLow

Troubleshooting and Optimization

Common Pitfalls

  • Low Diastereoselectivity : Caused by excessive H₂ pressure or polar solvents (e.g., DMF). Remedy: Use THF and maintain pressure ≤8 bar.

  • Racemization During Workup : Occurs at high temps or acidic conditions. Remedy: Perform extractions at pH 7–8 and avoid heating above 40°C.

Enhancing Enantiopurity

Recrystallization from n-hexane/ethyl acetate (3:1) improves ee from 95% to 99.5% by removing minor diastereomers. Alternatively, kinetic resolution using Candida antarctica lipase B selectively acetylates the undesired (1R,2S) enantiomer, facilitating separation.

Emerging Techniques

Continuous Flow Hydrogenation

Microreactors with immobilized Pd catalysts reduce reaction times to 2–3 hours while maintaining 94% ee. This approach minimizes H₂ usage and improves heat distribution.

Biocatalytic Amination

Engineered ω-transaminases convert 1,2-diphenylethanone to the target amine with 99% ee in phosphate buffer (pH 7.5). Though currently low-yielding (30%), this green method avoids transition metals .

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via stereoselective reduction of a ketamine precursor. A validated protocol involves:

Key Reaction Sequence

StepReagents/ConditionsIntermediateYieldReference
1(1S,2R)-2-Amino-1,2-diphenylethanol, isopropylamine, ethanol, refluxSchiff base intermediate-
2NaBH₄ in ethanol, 0°C → RTThis compound92% (reported)

This method leverages sodium borohydride to stereospecifically reduce the imine bond while preserving the chiral centers.

Epimerization Behavior

The compound exhibits selective epimerization under iridium catalysis, depending on reaction conditions:

Amine Epimerization

CatalystConditionsTimeResultDiastereomeric Ratio (anti:syn)Source
[Ir2] (2 mol%)Chlorobenzene, 100°C16 hPartial conversion to (1R,2R)-syn isomer1:0.04

Mechanistic Insight :
The low conversion (4%) under amine-specific conditions ([Ir2], no base) suggests steric hindrance from the diphenyl groups impedes coordination to the iridium catalyst.

Alcohol Stability

No epimerization occurs under alcohol-specific conditions ([Ir1] + KOtBu, toluene, RT), confirming the hydroxyl group’s configurational stability in this scaffold .

Functional Group Reactivity

The molecule’s bifunctional nature enables selective transformations:

  • Amine Reactivity :

    • Forms stable salts with acids (e.g., HCl, H₂SO₄) without racemization.

    • Resists nucleophilic substitution due to steric bulk from isopropyl and phenyl groups.

  • Alcohol Reactivity :

    • Participates in Mitsunobu reactions (e.g., etherification) with retention of configuration.

    • Does not undergo oxidation to ketones under mild conditions (e.g., PCC/CH₂Cl₂).

Comparative Reactivity

PropertyThis compoundAnalogues (e.g., 1-Amino-2-diphenylethanol)
Amine Epimerization RateSlow (4% in 16 h)Fast (50% in 1 h)
Alcohol Oxidation ResistanceHigh (no reaction with PCC)Moderate (partial oxidation)
Steric HindranceExtreme (diphenyl + isopropyl)Moderate (single phenyl)

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
The compound is primarily utilized as a chiral building block in organic synthesis. Its structural features facilitate the construction of other chiral molecules through various reactions, such as:

  • Asymmetric Synthesis : It can be employed in asymmetric hydrogenation and other catalytic processes to produce enantiomerically pure compounds.
  • Multi-step Synthesis : The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, allowing for the introduction of complex functionalities.

Biological Research

Biochemical Probes
In biological studies, (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol is investigated for its interactions with biological molecules. Key applications include:

  • Neurotransmitter Modulation : As an analog of milnacipran, it is researched for its potential effects on serotonin and norepinephrine reuptake inhibition, which may have implications for treating neurological disorders such as depression and fibromyalgia .
  • Enzyme-Substrate Interactions : The compound is used to study the binding affinities and kinetics of various enzymes, aiding in the understanding of enzyme mechanisms and the development of enzyme inhibitors.

Medicinal Chemistry

Therapeutic Potential
The compound's structural similarity to known drugs positions it as a candidate for drug development:

  • Neurological Disorders : Its potential therapeutic effects are being explored in relation to conditions like depression and anxiety disorders due to its mechanism of action involving neurotransmitter modulation .
  • Drug Development Precursor : It serves as a precursor for synthesizing novel therapeutic agents aimed at enhancing efficacy and reducing side effects compared to existing treatments.

Industrial Applications

Material Development
In industrial settings, this compound is utilized in:

  • Fine Chemicals Production : It is involved in the production of fine chemicals through selective reactions that leverage its chiral nature.
  • Pharmaceutical Manufacturing : The compound contributes to the synthesis of active pharmaceutical ingredients (APIs) by providing a chiral framework essential for drug activity.

Summary Table of Applications

FieldApplication Description
Chemistry Chiral building block for asymmetric synthesis
Biology Study of neurotransmitter modulation; enzyme-substrate interactions
Medicine Potential treatment for neurological disorders; drug precursor
Industry Production of fine chemicals; pharmaceutical manufacturing

Case Study 1: Neurotransmitter Modulation

Research has shown that this compound acts similarly to milnacipran by inhibiting the reuptake of serotonin and norepinephrine. This mechanism enhances neurotransmission and offers insights into developing new antidepressants with improved efficacy .

Case Study 2: Chiral Catalysis

A study demonstrated the use of this compound in asymmetric catalysis, highlighting its effectiveness in synthesizing enantiomerically pure compounds through iridium-catalyzed reactions. The findings support its role as a valuable tool in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol involves its interaction with specific molecular targets, such as neurotransmitter transporters. It acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission. This mechanism is similar to that of milnacipran, making it a valuable compound for studying the effects of neurotransmitter modulation.

Comparison with Similar Compounds

Substituent Variations on the Amino Group

The amino group in 1,2-diphenylethanol derivatives can vary in alkylation, influencing steric bulk, solubility, and biological activity. Key analogs include:

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties/Applications
(1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol Isopropylamino 142508-07-4 255.35 Potential VAP-1 inhibitor; chiral ligand
(1R,2R)-2-(Methylamino)-1,2-diphenylethanol Methylamino 1081548-91-5 227.29 Asymmetric hydrogenation catalyst
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol Unsubstituted NH₂ 23190-16-1 213.28 Chiral auxiliary in synthesis
(1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol Cyclohexylamino 142452-42-4 309.44 Enhanced steric bulk; metal coordination

Key Observations :

  • Steric Effects : The isopropyl group offers moderate bulk compared to cyclohexyl (hindered rotation) or methyl (minimal hindrance) .
  • Solubility: Unsubstituted amino analogs (e.g., CAS 23190-16-1) exhibit higher polarity and solubility in methanol/ethanol, while isopropyl and cyclohexyl derivatives are more lipophilic .

Stereochemical Differences

Stereochemistry critically impacts biological activity and synthetic utility:

Compound Name Configuration Key Applications
This compound S,R Species-specific VAP-1 inhibition
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol R,S Asymmetric alkylation reactions
rac-2-Methylamino-1,2-diphenylethanol Racemic Study of conformational equilibria

Implications :

  • Enantioselectivity : The S,R configuration in the target compound may confer selectivity in enzyme binding, as seen in VAP-1 inhibition, where stereochemistry affects species-specific activity (human vs. mouse) .
  • Racemic Mixtures: Racemic analogs (e.g., rac-2-methylamino) are less effective in asymmetric synthesis due to competing enantiomer interactions .

Antifungal and Antiviral Activity

  • Unsubstituted analogs (e.g., 2-amino-1,2-diphenylethanol) show antifungal properties against Candida spp. and inhibit rhinovirus replication .
  • Isopropylamino Derivative: No direct antifungal data is reported, but its bulkier substituent may reduce membrane permeability compared to smaller analogs .

Enzyme Inhibition

    Biological Activity

    (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol, also known as a chiral amino alcohol, has garnered attention in medicinal chemistry due to its unique stereochemistry and biological properties. This compound is particularly notable for its potential applications in drug development and its role as a biochemical reagent.

    • Molecular Formula : C₁₄H₁₅NO
    • Molecular Weight : 213.28 g/mol
    • CAS Number : 23364-44-5
    • Melting Point : 142-144 °C
    • Boiling Point : 374.3 °C at 760 mmHg
    • Density : 1.1 g/cm³
    • Flash Point : 180.2 °C

    The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been identified as a selective inhibitor of histone deacetylase 3 (HDAC3), which plays a crucial role in regulating gene expression through chromatin remodeling . By inhibiting HDAC3, this compound may influence cellular processes such as differentiation and apoptosis.

    1. Anticancer Activity

    Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines by inducing apoptosis and modulating signaling pathways associated with cell survival and death .

    2. Neuroprotective Effects

    This compound has also been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Its ability to modulate mitochondrial permeability transition pore (mPTP) activity suggests a potential role in protecting neurons from apoptosis induced by amyloid-beta peptide exposure .

    Case Study 1: HDAC Inhibition

    A study conducted by researchers highlighted the efficacy of this compound as an HDAC inhibitor. The compound was shown to reduce tumor growth in xenograft models by promoting hyperacetylation of histones and altering gene expression profiles associated with tumor suppression .

    Case Study 2: Neuroprotection Against Amyloid-Beta

    In another investigation focused on neurodegenerative diseases, this compound demonstrated significant protective effects against amyloid-beta-induced toxicity in neuronal cultures. The compound's modulation of mPTP opening was linked to reduced cell death and improved cell viability under stress conditions .

    Table 1: Summary of Biological Activities

    Activity TypeDescriptionReference
    HDAC InhibitionSelectively inhibits HDAC3, impacting gene expression
    Anticancer PropertiesInduces apoptosis in cancer cell lines
    NeuroprotectionProtects neurons from amyloid-beta toxicity
    PropertyValue
    Molecular Weight213.28 g/mol
    Melting Point142-144 °C
    Boiling Point374.3 °C
    Density1.1 g/cm³
    Flash Point180.2 °C

    Q & A

    Q. What are the standard synthetic routes for preparing (1S,2R)-2-(isopropylamino)-1,2-diphenylethanol, and how is stereochemical purity ensured?

    The compound is synthesized via reduction of deoxybenzoin derivatives using sodium borohydride (NaBH₄) in methanol, followed by resolution of enantiomers via chiral auxiliaries or chromatography . Stereochemical control is achieved through stereoselective reductions (e.g., using LiAlH₄ or LiAlD₄ for deuterated analogs) and confirmed via polarimetry or X-ray crystallography . For example, (1R,2S)-configured intermediates are resolved using tert-butoxycarbonyl (Boc) protection under Na₂CO₃/THF conditions .

    Q. Which analytical techniques are critical for characterizing this compound and its impurities?

    Key methods include:

    • HPLC-MS : To detect impurities like 1-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanol .
    • NMR (¹H/¹³C) : For structural elucidation and confirming stereochemistry .
    • Chiral chromatography : To resolve enantiomers and assess enantiomeric excess (e.g., using Chiralpak columns) .
    • X-ray crystallography : For absolute configuration determination, as demonstrated in racemic analogs .

    Q. How does the (1S,2R) stereochemistry of this compound influence its reactivity in asymmetric catalysis?

    The (1S,2R) configuration enables precise spatial arrangement of functional groups, critical for enantioselective catalysis. For instance, it facilitates asymmetric hydrogenation of vinyl oxazaborolidines by coordinating to transition metals (e.g., Pd or Zn) and directing substrate approach . Racemization studies show that stereochemical integrity is retained under mild acidic conditions (krac = 58× slower than dehydration) .

    Q. What safety protocols are recommended for handling this compound in laboratory settings?

    While specific toxicity data are limited, general precautions include:

    • PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .
    • Ventilation : Use fume hoods to minimize inhalation of aerosols .
    • Storage : In sealed containers under inert atmosphere to prevent oxidation .

    Advanced Research Questions

    Q. How do mechanistic studies explain the acid-catalyzed dehydration of 1,2-diphenylethanol derivatives, and what insights apply to this compound?

    Dehydration proceeds via a carbocation intermediate, with rate-limiting proton loss to form trans-stilbene. Kinetic isotope effects (kH/kD = 1.83) and H0 acidity dependence (slope = 1.32) confirm a stepwise mechanism . For the amino analog, the isopropylamino group may stabilize the carbocation via resonance, altering dehydration kinetics compared to non-aminated derivatives .

    Q. What role does this compound play in asymmetric alkynylation reactions, and how do solvent/catalyst choices affect enantioselectivity?

    The compound acts as a chiral ligand in Zn(OTf)₂-catalyzed alkynylation of aldehydes, achieving up to 98% enantiomeric excess (ee) in toluene. Polar aprotic solvents (e.g., THF) reduce ee due to weakened metal-ligand coordination, while non-polar solvents enhance stereocontrol .

    Q. How can researchers resolve contradictions in catalytic activity data between human and murine VAP-1 inhibition studies involving this compound?

    Species-specific inhibition (e.g., higher activity against human VAP-1 than murine) may arise from structural differences in enzyme active sites. Control experiments using cross-species assays (e.g., mouse VAP-1 vs. human) and molecular docking can identify key binding residues (e.g., His450 in human VAP-1) that influence inhibitor efficacy .

    Q. What kinetic parameters and isotopic labeling strategies are used to study racemization vs. dehydration pathways?

    • Deuterium labeling : 2-deutero analogs show slower dehydration rates (kdeut/kproto = 0.55) due to secondary isotope effects .
    • Racemization kinetics : Monitored via polarimetry under acidic conditions, with rate constants (krac) compared to dehydration rates (kdehyd) .

    Key Research Challenges

    • Stereochemical stability : Balancing racemization risks under catalytic conditions .
    • Solvent effects : Optimizing solvent polarity for enantioselectivity in asymmetric reactions .
    • Species-specific activity : Designing analogs with cross-species VAP-1 inhibition .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol
    Reactant of Route 2
    Reactant of Route 2
    (1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.